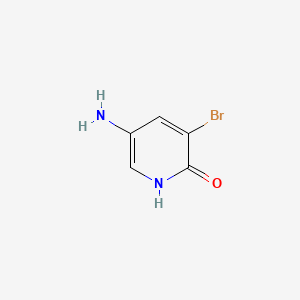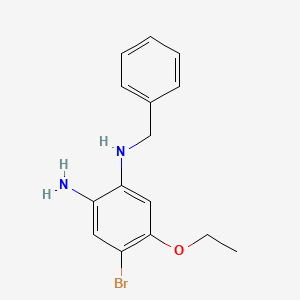![molecular formula C16H19BrClN B581751 Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl CAS No. 1400644-86-1](/img/structure/B581751.png)
Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride: is a chemical compound with the molecular formula C16H19BrClN. It is a derivative of benzylamine, where the benzyl group is substituted with a 3-bromophenyl group and a propan-2-yl group. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride typically begins with benzylamine and 3-bromophenylpropan-2-one.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods:
- The industrial production of Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products Formed:
- The major products formed depend on the type of reaction. For example, oxidation may yield benzyl[2-(3-bromophenyl)propan-2-yl]amine oxide, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride is used as an intermediate in the synthesis of complex organic molecules.
- It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in the development of pharmaceuticals and as a reference compound in biological assays.
Industry:
- Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride is used in the production of specialty chemicals and materials.
- It serves as a precursor in the synthesis of polymers and other industrial products.
Wirkmechanismus
Molecular Targets and Pathways:
- The exact mechanism of action of Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various physiological effects.
- The compound can modulate signaling pathways and influence cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Benzylamine: A simpler analog without the 3-bromophenyl and propan-2-yl groups.
Phenylpropanolamine: Similar structure but lacks the bromine substitution.
Bromobenzylamine: Contains a bromine atom but differs in the position and additional substituents.
Uniqueness:
- Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride is unique due to the presence of both the 3-bromophenyl and propan-2-yl groups, which confer distinct chemical and biological properties.
- Its specific structure allows for unique interactions in chemical reactions and biological systems, making it valuable for research and industrial applications.
Eigenschaften
IUPAC Name |
N-benzyl-2-(3-bromophenyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN.ClH/c1-16(2,14-9-6-10-15(17)11-14)18-12-13-7-4-3-5-8-13;/h3-11,18H,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYLHONHEKLBPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400644-86-1 |
Source


|
| Record name | Benzenemethanamine, 3-bromo-α,α-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)
![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)




![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)

